molecular formula C10H16N2O4 B2741964 Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate CAS No. 865370-16-7

Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate

Cat. No. B2741964
CAS RN: 865370-16-7
M. Wt: 228.248
InChI Key: KJUZWYMGERWKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate is a chemical compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental methods. For a similar compound, it was found to be a solid at 20°C, and it should be stored under inert gas at a temperature less than 0°C .

Scientific Research Applications

Modification of Cyanoacrylate Adhesives

Cyanoacrylate adhesives, known for their rapid bonding capabilities, are widely used in technology and medicine. The modification of these adhesives with compounds like N-Bocamino-cyano-acetic acid ethyl ester can enhance their properties . For instance, the introduction of cross-linking agents or plasticizing additives can improve adhesive qualities such as impact strength, thermal stability, and water resistance.

Synthesis of Diagnostic Radiotracers

In the field of medicinal chemistry, Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate serves as an intermediate in the synthesis of diagnostic radiotracers like 6-fluoro-L-DOPA . These radiotracers are crucial for positron emission tomography (PET) imaging, aiding in the diagnosis of neurological disorders such as Parkinson’s disease and in identifying certain types of tumors.

Pharmaceutical Intermediate

The compound is used as an intermediate in pharmaceutical synthesis. It’s involved in the preparation of various drug molecules, particularly those that require a protected amino group during the synthesis process .

Organic Synthesis

In organic synthesis, MFCD11616708 is utilized for its protective group, which safeguards functional groups during chemical reactions. It’s particularly useful in multi-step synthetic processes where selective reactivity is required .

Material Science

This compound plays a role in the development of new materials, including polymers and coatings. By altering the interaction between different chemical groups, researchers can create materials with specific characteristics tailored to their applications .

Catalysis

N-Bocamino-cyano-acetic acid ethyl ester: is also used in catalysis research. It can act as a ligand or a stabilizing agent in catalytic systems, influencing the rate and selectivity of chemical reactions .

Safety And Hazards

The safety and hazards of a chemical compound depend on its structure and properties. For a similar compound, it was found to be harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation .

properties

IUPAC Name

ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUZWYMGERWKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.